Cas no 2460740-60-5 (5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride)

5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride structure
2460740-60-5 structure
商品名:5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
CAS番号:2460740-60-5
MF:C6H10ClN3O2
メガワット:191.615499973297
MDL:MFCD32702974
CID:5669868
PubChem ID:155820641

5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride 化学的及び物理的性質

名前と識別子

    • 1,3,4-Oxadiazol-2(3H)-one, 5-(2R)-2-pyrrolidinyl-, hydrochloride (1:1) (ACI)
    • 5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
    • MDL: MFCD32702974
    • インチ: 1S/C6H9N3O2.ClH/c10-6-9-8-5(11-6)4-2-1-3-7-4;/h4,7H,1-3H2,(H,9,10);1H/t4-;/m1./s1
    • InChIKey: WVTFOPPHMNNLPT-PGMHMLKASA-N
    • ほほえんだ: O=C1NN=C([C@@H]2NCCC2)O1.Cl

5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26982560-0.25g
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95.0%
0.25g
$530.0 2025-03-20
Enamine
EN300-26982560-5.0g
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95.0%
5.0g
$3105.0 2025-03-20
Aaron
AR027TY7-250mg
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95%
250mg
$754.00 2025-02-15
Aaron
AR027TY7-2.5g
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95%
2.5g
$2913.00 2025-02-15
1PlusChem
1P027TPV-2.5g
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95%
2.5g
$2658.00 2024-05-21
1PlusChem
1P027TPV-50mg
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95%
50mg
$359.00 2024-05-21
1PlusChem
1P027TPV-250mg
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95%
250mg
$717.00 2024-05-21
Enamine
EN300-26982560-10g
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95%
10g
$4606.0 2023-09-11
Enamine
EN300-26982560-0.1g
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95.0%
0.1g
$372.0 2025-03-20
Aaron
AR027TY7-500mg
5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride
2460740-60-5 95%
500mg
$1174.00 2025-02-15

5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride 関連文献

5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochlorideに関する追加情報

5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride: A Novel Compound with Potential Applications in Medicinal Chemistry

5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride, with the CAS number 2460740-60-5, represents a promising candidate in the field of medicinal chemistry. This compound belongs to the class of heterocyclic derivatives, characterized by its unique 1,3,4-oxadiazole ring system. The molecular structure combines a pyrrolidine ring with a hydrochloride salt, which may influence its solubility and bioavailability. Recent studies have highlighted its potential as a scaffold for developing new therapeutic agents, particularly in the context of inflammatory diseases and neurodegenerative disorders.

The 1,3,4-oxadiazole ring is a well-known pharmacophore in drug discovery, known for its ability to modulate various biological targets. The incorporation of a pyrrolidine moiety further enhances the molecular diversity and functional versatility of this compound. This structural feature may enable the compound to interact with multiple protein targets, including ion channels, enzymes, and receptors. The hydrochloride salt form of the molecule is likely to improve its stability and solubility, which are critical factors in the development of orally administered drugs.

Recent research has focused on the synthetic pathways and structural modifications of 5-(2R)-pyrrolidin-2-y1-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits promising anti-inflammatory activity in vivo, with minimal cytotoxic effects. The mechanism of action appears to involve the modulation of pro-inflammatory cytokine production and the inhibition of NF-κB signaling pathways. These findings suggest its potential application in the treatment of autoimmune diseases and chronic inflammatory conditions.

Additionally, the 2R configuration of the pyrrolidine ring may play a crucial role in determining the compound's biological activity. Stereochemical considerations are often critical in drug design, as different stereoisomers can exhibit varying degrees of efficacy and safety. The hydrochloride salt form of the molecule may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME profile). These factors are essential for predicting the compound's behavior in vivo and optimizing its therapeutic potential.

The 1,3,4-oxadiazole ring is a key structural element in many pharmaceutical agents, including anticonvulsants, antidepressants, and antiarrhythmics. The presence of this ring system in 5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride may contribute to its ability to interact with specific biological targets. For instance, the ring system could form hydrogen bonds with amino acid residues in enzyme active sites or bind to receptor proteins, thereby modulating their function.

Recent advances in computational drug design have facilitated the exploration of the 5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride molecule's potential interactions with various biological targets. Molecular docking studies have predicted its ability to bind to proteins involved in inflammatory responses and neurodegenerative processes. These computational models provide valuable insights into the compound's mechanism of action and help guide the development of more effective derivatives.

Furthermore, the hydrochloride salt form of the molecule may enhance its solubility in aqueous environments, which is a critical factor for oral bioavailability. The solubility profile of the compound is likely to influence its absorption in the gastrointestinal tract and its subsequent distribution in the body. Optimizing the solubility and stability of the compound is essential for improving its therapeutic efficacy and reducing the risk of adverse effects.

Several studies have also explored the synthetic methods for the preparation of 5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride. These methods typically involve the condensation of appropriate precursors under controlled reaction conditions. The choice of reagents, solvents, and reaction parameters can significantly impact the yield and purity of the final product. Optimizing these synthetic conditions is crucial for the large-scale production of the compound for pharmaceutical applications.

Overall, 5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride represents a promising scaffold for the development of new therapeutic agents. Its unique molecular structure, combined with the potential for structural modifications, makes it a valuable candidate for further research. Continued investigation into its biological activity, pharmacokinetic properties, and synthetic methods will be essential for advancing its application in drug discovery and development.

As research in this area progresses, it is anticipated that 5-(2R)-pyrrolidin-2-yl-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride may lead to the development of novel drugs with improved efficacy and safety profiles. These drugs could potentially address unmet medical needs in various therapeutic areas, including inflammatory diseases, neurological disorders, and chronic conditions requiring long-term management. The exploration of this compound's potential is an exciting frontier in the field of medicinal chemistry.

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